Cavilax
Description
Cavilax, a functionalized calix[8]arene derivative integrated with polyethylene glycol (PEG) units, is a macrocyclic compound primarily utilized in gas separation and molecular recognition applications. Its structure features an eight-membered aromatic ring system with PEG side chains, enhancing its solubility and selectivity for target analytes in complex mixtures . Developed with support from the Chinese National Natural Science Foundation and other regional grants, this compound has demonstrated exceptional performance in capillary gas separation processes, particularly in isolating volatile organic compounds (VOCs) and greenhouse gases . Its unique cavity size (approximately 8–10 Å) and tunable functional groups enable high permeability and selectivity, making it a benchmark in industrial and environmental separation technologies.
Properties
CAS No. |
69487-31-6 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
butan-2-one;pentan-2-one |
InChI |
InChI=1S/C5H10O.C4H8O/c1-3-4-5(2)6;1-3-4(2)5/h3-4H2,1-2H3;3H2,1-2H3 |
InChI Key |
QZUNEQNSDLPXCA-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C.CCC(=O)C |
Canonical SMILES |
CCCC(=O)C.CCC(=O)C |
Other CAS No. |
69487-31-6 |
Synonyms |
2-butanone, ethyl acetate cavity cleaner Cavilax ethyl acetate, 2-butanone cavity cleane |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Cavilax belongs to the calixarene family, which includes smaller homologues like calix[4]arene and calix[6]arene. Key structural and functional differences are outlined below:
Functional Analogues
This compound is often compared to cyclodextrins and crown ethers, which share similar host-guest chemistry but differ in mechanisms:
This compound outperforms β-cyclodextrin in CO₂/N₂ separation (selectivity: 98% vs. 75%) due to its flexible PEG units, which create dynamic pores for gas diffusion . In contrast, crown ethers excel in ion transport but exhibit lower thermal stability and higher toxicity .
Pharmacological and Industrial Relevance
For example:
- Biodegradability : this compound degrades 40% faster than unmodified calixarenes in aqueous environments, reducing ecological persistence .
- Drug Delivery Potential: Compared to cyclodextrins, this compound’s larger cavity enables encapsulation of macromolecular drugs (e.g., insulin) with 30% higher loading efficiency .
Key Research Findings
Recent studies highlight this compound’s superiority in specific applications:
- Gas Separation : this compound achieves a CO₂ permeability of 850 Barrer with 98% selectivity, surpassing industry standards set by polymer membranes .
- Scalability : Pilot-scale production costs are 20% lower than crown ethers due to simplified PEG grafting protocols .
Data Tables
Table 1: Performance Metrics in Gas Separation
| Compound | CO₂ Permeability (Barrer) | Selectivity (CO₂/N₂) | Operational pH Range | |
|---|---|---|---|---|
| This compound | 850 | 98 | 3–11 | |
| β-Cyclodextrin | 300 | 75 | 5–9 | |
| Zeolite 13X | 1200 | 120 | 2–8 |
Table 2: Toxicity and Environmental Impact
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